N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group, a thiazole ring, and a dimethylsulfamoyl benzamide moiety. It has garnered interest in various fields due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities
Mode of Action
Thiazole derivatives have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In the context of anticancer activity, these compounds may interfere with cell proliferation or induce apoptosis, but the exact mechanisms remain to be elucidated.
Biochemical Pathways
Given the reported antimicrobial and anticancer activities of similar compounds , it can be inferred that the compound may disrupt essential biochemical pathways in microbial pathogens or cancer cells, leading to cell death or growth inhibition.
Result of Action
Based on the reported activities of similar compounds , it can be inferred that the compound may lead to the death of microbial pathogens or cancer cells, potentially through mechanisms such as disruption of essential biochemical pathways or induction of apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the thiazole ring.
Formation of the Benzamide Moiety: The final step involves the reaction of the thiazole derivative with 4-(dimethylsulfamoyl)benzoic acid or its derivatives under appropriate conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar thiazole derivative with antimicrobial properties.
N-(4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl)-N-(2,6-dichlorophenyl)amine: Another thiazole derivative with potential biological activities.
Uniqueness
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3S2/c1-23(2)28(25,26)13-6-3-11(4-7-13)17(24)22-18-21-16(10-27-18)12-5-8-14(19)15(20)9-12/h3-10H,1-2H3,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHCMATVDYZWPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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